molecular formula C12H11N3O2S B2637698 N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide CAS No. 103984-21-0

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide

Cat. No.: B2637698
CAS No.: 103984-21-0
M. Wt: 261.3
InChI Key: KQWCACRAESFLQU-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is a complex organic compound with the molecular formula C12H11N3O2S. This compound is known for its unique structure, which includes an imidazolidinone ring and a phenylacetamide group.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has been designed as a drug, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as a potential drug, future research might focus on testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4Z)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}phenyl)acetamide is unique due to its imidazolidinone ring and phenylacetamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCACRAESFLQU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.